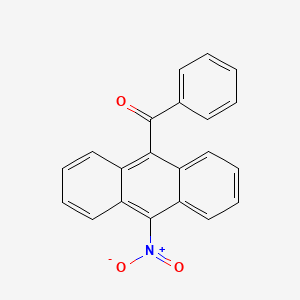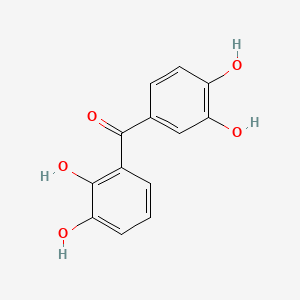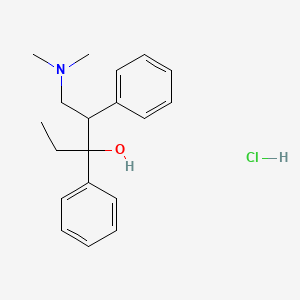![molecular formula C23H20F3N7O5 B14671229 Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate CAS No. 50540-56-2](/img/structure/B14671229.png)
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of diazenyl, imidazolylidene, and benzoate groups, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate involves multiple steps. One of the reported methods includes the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can break down the compound into simpler molecules or alter its functional groups.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism by which Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl and imidazolylidene groups can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
類似化合物との比較
Similar Compounds
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl)benzoate: Similar in structure but differs in the presence of dimethylhexahydro-1-pyrimidinyl groups.
(4-(methoxycarbonyl)phenyl)boronic acid: Shares the methoxycarbonylphenyl group but differs in overall structure and reactivity.
Uniqueness
Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate is unique due to its combination of diazenyl, imidazolylidene, and benzoate groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
50540-56-2 |
|---|---|
分子式 |
C23H20F3N7O5 |
分子量 |
531.4 g/mol |
IUPAC名 |
methyl 4-[[2-[(4-methoxycarbonylphenyl)diazenyl]-5-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-imidazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C23H20F3N7O5/c1-37-19(34)13-3-7-15(8-4-13)30-32-18-17(11-12-27-21(36)23(24,25)26)28-22(29-18)33-31-16-9-5-14(6-10-16)20(35)38-2/h3-10H,11-12H2,1-2H3,(H,27,36)(H,28,29) |
InChIキー |
KYDQMVQARCOOPW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)N=NC2=C(NC(=N2)N=NC3=CC=C(C=C3)C(=O)OC)CCNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


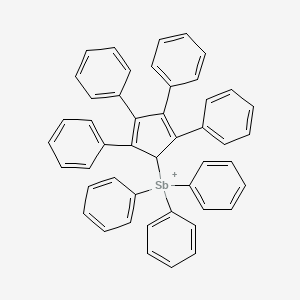
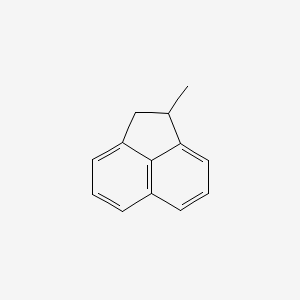
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
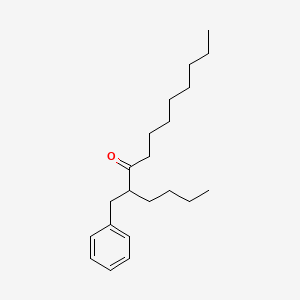
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
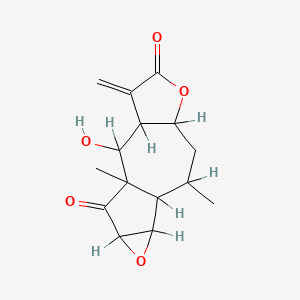

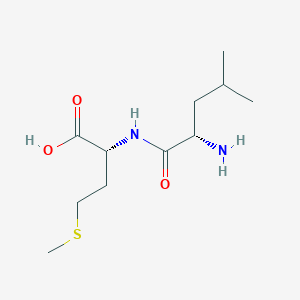

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
